3-(Benzylamino)cyclohex-2-en-1-one

説明

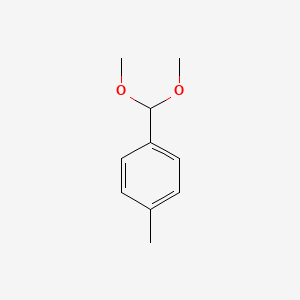

The compound 3-(Benzylamino)cyclohex-2-en-1-one is a functionalized cyclohexenone with a benzylamino substituent at the third position. It is related to various compounds that have been synthesized and studied for their potential biological activities and chemical properties.

Synthesis Analysis

The synthesis of related compounds involves several key steps and methodologies. For instance, the enantioselective synthesis of a related benzyl carbamate uses an iodolactamization as a pivotal step, highlighting the importance of cyclization reactions in constructing such compounds . Another synthesis approach for benzo[f]isoindole derivatives involves an iodine-induced 1,3-dipolar cycloaddition reaction, which is a one-step process yielding good to excellent yields . Additionally, a TEMPO-dependent tunable synthesis of functionalized cyclohexadienes and 2-aminobenzophenones from cascade reactions of allenic ketones with amines and enones has been reported, demonstrating the versatility of multi-component reactions .

Molecular Structure Analysis

The molecular structure of 3-(Benzylamino)cyclohex-2-en-1-one and its derivatives can be elucidated using spectroscopic methods such as NMR. For example, the enol-imine tautomer of a similar compound has been isolated and characterized by NMR, confirming the tautomerization process . Crystal structure determination by X-ray diffraction has been used to analyze the structure of a triazolopyrimidinone derivative, revealing coplanar ring atoms and a chair conformation of the cyclohexyl ring .

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from related studies. The Curtius rearrangement has been employed to synthesize alkyl N-(1-cyclohex-3-enyl)carbamates, followed by further transformations like iodination and epoxidation . Additionally, a one-pot three-component reaction involving cyclohexylisocyanide has been used to synthesize benzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds can be studied using various analytical techniques. FT-IR, NMR, and density functional method studies have been conducted on a cyclohexylamino benzoate derivative, providing insights into vibrational frequencies, chemical shifts, and molecular electrostatic potential maps . Such studies are essential for understanding the behavior and potential applications of 3-(Benzylamino)cyclohex-2-en-1-one and its derivatives.

Relevant Case Studies

Case studies involving these compounds often focus on their potential biological activities. For instance, antimicrobial and docking studies have been performed on tetrahydro-4H-benzo[1,3-e]oxazines and related β-acylamino ketone derivatives, indicating the significance of these compounds in medicinal chemistry .

科学的研究の応用

Catalytic Oxidation and Synthetic Applications

Recent advances in catalytic oxidation processes highlight the importance of cyclohexene derivatives, akin to 3-(Benzylamino)cyclohex-2-en-1-one, in producing industrially relevant intermediates. For instance, controlled oxidation reactions for cyclohexene can lead to a variety of oxidation states and functional groups, underscoring the synthetic value of such transformations in both academic and industrial settings (Cao et al., 2018). This demonstrates the compound's relevance in creating valuable intermediates for further chemical synthesis.

Indole Synthesis

The synthesis of indole derivatives, which are structurally or functionally related to 3-(Benzylamino)cyclohex-2-en-1-one, is a critical area of research due to their extensive presence in natural products and drugs. A review on indole synthesis methods offers a comprehensive classification, potentially applicable in developing new synthetic routes for compounds like 3-(Benzylamino)cyclohex-2-en-1-one (Taber & Tirunahari, 2011).

Supramolecular Chemistry

The study of benzene-1,3,5-tricarboxamide derivatives highlights the significance of supramolecular self-assembly in chemical applications, ranging from nanotechnology to biomedical fields. This area of research sheds light on the potential of 3-(Benzylamino)cyclohex-2-en-1-one and its derivatives in forming structurally complex and functionally diverse supramolecular assemblies (Cantekin, de Greef, & Palmans, 2012).

Antimicrobial and Antioxidant Agents

Research into novel benzofused thiazole derivatives as potential antioxidant and anti-inflammatory agents provides insight into the broader application of cyclic and heterocyclic compounds in developing new therapeutic agents. This research underscores the potential of structural analogs of 3-(Benzylamino)cyclohex-2-en-1-one in medicinal chemistry (Raut et al., 2020).

Cell Cycle Regulation by Growth Regulators

The biochemical control of the cell cycle by growth regulators in higher plants, involving compounds like cytokinins, emphasizes the importance of small molecules in modulating biological processes. This research area could be relevant for exploring the biological activities of 3-(Benzylamino)cyclohex-2-en-1-one derivatives in a biological context (Tang, Harris, & Newton, 2004).

Safety and Hazards

作用機序

Mode of Action

As a derivative of cyclohexenone, it may potentially undergo michael addition with nucleophiles or participate in diels-alder reactions with electron-rich dienes .

Biochemical Pathways

As a cyclohexenone derivative, it may potentially influence pathways involving Michael addition or Diels-Alder reactions .

特性

IUPAC Name |

3-(benzylamino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c15-13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-3,5-6,9,14H,4,7-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORGYPKHYQCAFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC(=O)C1)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50312903 | |

| Record name | 3-(benzylamino)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

41609-04-5 | |

| Record name | NSC264027 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(benzylamino)cyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50312903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Chlorophenyl)furan-2-yl]methanol](/img/structure/B3032655.png)

![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3032657.png)

![4-{[(1E)-(2-hydroxyphenyl)methylene]amino}benzonitrile](/img/structure/B3032658.png)

![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B3032662.png)

![2-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B3032673.png)